

A Comparative Analysis of YK11 Metabolism and Pharmacological Effects Across Species

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Compound of Interest

Compound Name: YK11

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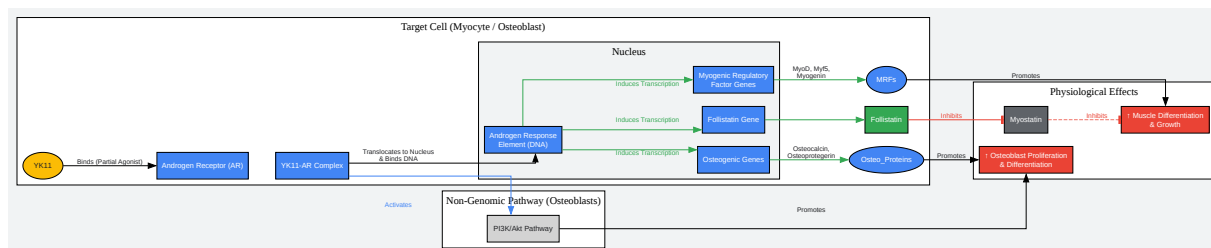
For Researchers, Scientists, and Drug Development Professionals

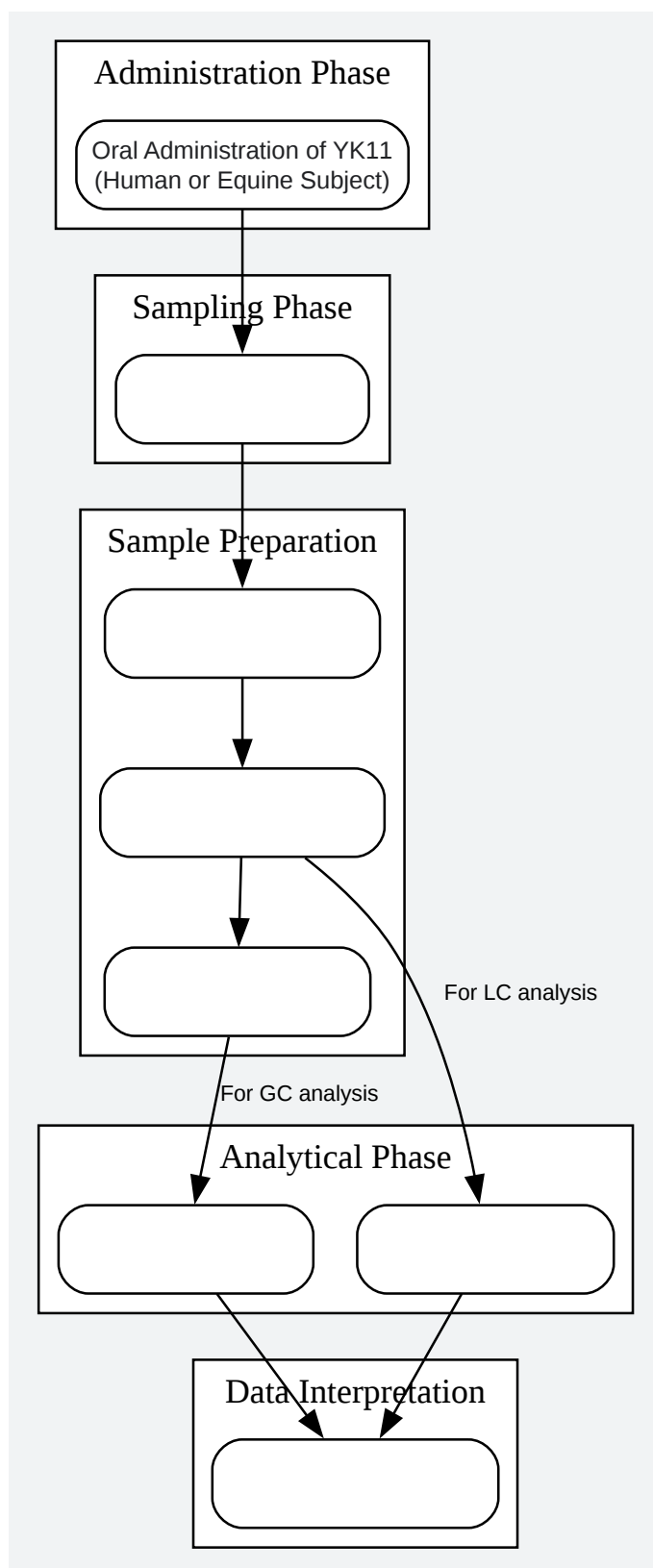
This guide provides an objective comparison of the metabolic pathways and physiological effects of the experimental selective androgen receptor modulator (SARM), **YK11**, based on available preclinical data. **YK11**, a synthetic steroidal SARM, has garnered interest for its dual mechanism of action as both a partial androgen receptor agonist and a myostatin inhibitor.^{[1][2]} This document summarizes quantitative data from in vitro and in vivo studies across various species to facilitate further research and development.

Mechanism of Action

YK11 exerts its anabolic effects through a unique dual-pathway mechanism. Structurally derived from dihydrotestosterone (DHT), it binds to and partially activates the androgen receptor (AR).^{[3][4]} Unlike full agonists like DHT, **YK11**'s activation of the AR does not involve the classic N/C-terminal interaction required for full transcriptional activation.^[3]

Its primary anabolic activity is attributed to its function as a potent myostatin inhibitor.^[1] **YK11** induces muscle cells to produce more follistatin (Fst), a glycoprotein that binds to and neutralizes myostatin, a protein that negatively regulates muscle growth.^{[4][5]} This inhibition of myostatin allows for increased muscle hypertrophy.^{[1][4]} Studies on C2C12 myoblasts have confirmed that the myogenic effects of **YK11** are reversed by an anti-follistatin antibody, underscoring the importance of this pathway.^{[5][6]} In bone tissue, **YK11** has been shown to promote osteoblast proliferation and differentiation by activating the Akt signaling pathway via the androgen receptor.^{[7][8]}





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